Pyridoxaloxime

Descripción general

Descripción

Pyridoxaloxime is a derivative of pyridoxal, which is a form of vitamin B6. It is known for its role as an inhibitor of pyridoxal kinase, an enzyme involved in the metabolism of vitamin B6.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyridoxaloxime can be synthesized from pyridoxine hydrochloride. The process involves the oxidation of pyridoxine hydrochloride to pyridoxal using activated manganese dioxide and concentrated sulfuric acid. The resulting pyridoxal is then reacted with anhydrous sodium acetate and hydroxylamine hydrochloride to form this compound .

Industrial Production Methods: In industrial settings, this compound is often synthesized using microwave-assisted methods. This approach involves the quaternization of this compound with substituted phenacyl bromides under microwave irradiation. The reaction can be carried out both in solvent (acetone) and under solvent-free conditions, yielding good to excellent results in very short reaction times .

Análisis De Reacciones Químicas

Reduction to Pyridoxamine

Pyridoxaloxime undergoes zinc-mediated reduction in acetic acid:

Reaction Conditions

-

Reductant : Zn powder (3.45 eq, added in three portions)

-

Temperature : 40–65°C (exothermic reaction controlled ≤70°C)

-

Workup : Filtration, vacuum concentration (0.08–0.1 MPa), aqueous extraction .

| Starting Material | Product | Yield |

|---|---|---|

| This compound (0.11 mol) | Pyridoxamine | 81.4 g (92% molar) |

Mechanistic Insight : The reaction proceeds via imine intermediate reduction, with Zn acting as a sacrificial electron donor .

Quaternization with Phenacyl Bromides

This compound forms bioactive pyridinium salts through N-alkylation:

Methods Compared

| Method | Conditions | Yield Range | Reaction Time |

|---|---|---|---|

| Microwave (solvent) | Acetone, 300 W | 58–94% | 3–5 min |

| Microwave (solvent-free) | Neat, 300 W | 42–78% | 7–10 min |

| Mechanochemical (LAG) | Mortar grinding, acetone | 24–88% | 15–30 min |

Example Reaction :

Structural Confirmation : Single-crystal X-ray diffraction validated the N-alkylated product .

Enzymatic Interactions

This compound interacts with PLP-dependent enzymes:

Key Enzymes

-

Pyridoxine-5′-phosphate oxidase (PNPO) : Catalyzes oxidation of pyridoxine to pyridoxal .

-

Aldehyde oxidase (AOX1) : Oxidizes pyridoxal to 4-pyridoxic acid .

Relevant Reaction :

Metal-Catalyzed Functionalization

Copper and gold catalysts enable advanced transformations:

Aplicaciones Científicas De Investigación

Cholinesterase Reactivation

Pyridoxaloxime compounds have been investigated for their ability to reactivate acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibited by organophosphorus (OP) compounds, such as VX, tabun, and paraoxon. These compounds inhibit AChE by binding to its active site, leading to neurotoxicity. The reactivation of these enzymes is crucial for counteracting the effects of OP poisoning.

Case Study: Reactivation Potency

In a study evaluating nine pyridoxal oxime derivatives, it was found that these compounds exhibited varying degrees of reactivation potency against OP-inhibited AChE and BChE. The highest observed reactivation rate was 90% for VX-inhibited BChE within 5 hours, highlighting the potential of this compound derivatives as effective antidotes against certain nerve agents .

Table 1: Reactivation Rates of Pyridoxal Oxime Derivatives

| Compound | Target Enzyme | Inhibition Type | Reactivation Rate (%) | Time (hours) |

|---|---|---|---|---|

| 1 | BChE | VX | 90 | 5 |

| 2 | AChE | Paraoxon | 60 | 24 |

| 3 | BChE | Tabun | <10 | 24 |

Cholinesterase Inhibition

While primarily studied for reactivation properties, this compound also functions as a reversible inhibitor of cholinesterases. The synthesized dioximes were found to have moderate inhibitory effects with values ranging from 100 to 400 µM . This dual functionality makes this compound a compound of interest in treating conditions related to cholinergic dysfunction.

Neuroprotective Properties

Recent studies have indicated that certain pyridoxal oxime derivatives may exhibit neuroprotective effects beyond their enzymatic interactions. In vitro assays on human neuroblastoma cells (SH-SY5Y) demonstrated that these compounds were non-toxic at effective concentrations, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .

Synthesis and Structural Studies

The synthesis of pyridoxal oximes typically involves quaternization reactions with substituted phenacyl bromides, yielding products with good yields (43-76%) characterized by NMR spectroscopy . Structural studies using molecular docking have provided insights into how variations in substituents influence binding affinity and reactivation efficacy.

Table 2: Synthesis Conditions for Pyridoxal Oximes

| Method | Yield (%) | Solvent Used |

|---|---|---|

| Microwave-assisted | 94 | Acetone |

| Solvent-free procedure | 79 | None |

Mecanismo De Acción

Pyridoxaloxime exerts its effects primarily by inhibiting pyridoxal kinase. It binds to the pyridoxal-binding site of the enzyme, preventing the phosphorylation of pyridoxal to pyridoxal phosphate. This inhibition can regulate the catalytic function of pyridoxine-5-phosphate oxidase, thereby affecting the metabolism of vitamin B6 . Additionally, this compound has been studied as a competitive inhibitor of acetylcholinesterase, which is crucial for its potential use as an antidote for organophosphate poisoning .

Comparación Con Compuestos Similares

Uniqueness: this compound is unique due to its dual role as both an enzyme inhibitor and a potential therapeutic agent. Its ability to inhibit pyridoxal kinase and acetylcholinesterase makes it a valuable compound for biochemical and pharmacological research. Additionally, its derivation from vitamin B6 adds to its significance in metabolic studies .

Propiedades

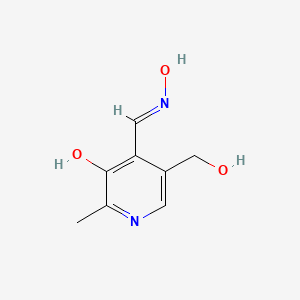

IUPAC Name |

4-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-8(12)7(3-10-13)6(4-11)2-9-5/h2-3,11-13H,4H2,1H3/b10-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKIIRAOFHLZMD-XCVCLJGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=NO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)/C=N/O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708-08-7 | |

| Record name | Pyridoxaloxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXY-5-HYDROXYMETHYL-2-METHYL-PYRIDINE-4-CARBALDEHYDE OXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.